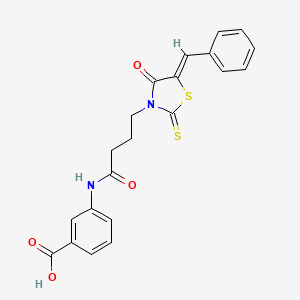![molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5](/img/structure/B2990295.png)
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Applications De Recherche Scientifique
Synthesis and Derivative Formation
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various chemical synthesis and pharmacological studies. Its derivatives have been explored for a range of applications, from antimicrobial agents to potential treatments for Alzheimer's disease.
Antimicrobial Activity : New pyridine derivatives, including those related to N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have shown variable and modest antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photophysical Properties and DFT Computations : Derivatives such as N-2-Aryl-1,2,3-Triazoles have been synthesized and studied for their photophysical properties, showing potential as blue-emitting fluorophores. These derivatives exhibit fluorescence in the blue and green regions, with their photophysical properties supported by DFT computations. Such characteristics make them suitable for applications in materials science and as fluorescent sensors (Padalkar et al., 2015).
Anticancer Activity : Certain benzimidazole and benzothiazole derivatives have been evaluated for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines. This suggests the compound's derivatives can be explored further for potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Selective Histone Deacetylase Inhibitors : Some derivatives have shown promising results as selective inhibitors of histone deacetylase 6 (HDAC6), which play a role in neurodegenerative diseases. These findings open avenues for developing new treatments for conditions such as Alzheimer's disease (Lee et al., 2018).
Structural and Chemical Studies
Molar Refraction and Polarizability : Studies on the molar refraction and polarizability of this compound in various solutions have contributed to a deeper understanding of its chemical properties, including density and refractive index measurements. These studies are crucial for the drug's formulation and development processes (Sawale et al., 2016).
Synthetic Pathways and Chemical Reactions : Research on synthetic pathways has led to the development of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride, showcasing the compound's versatility in synthesizing various derivatives with potential antimicrobial and photophysical applications (Padalkar et al., 2014).
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGRWFUZAQYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

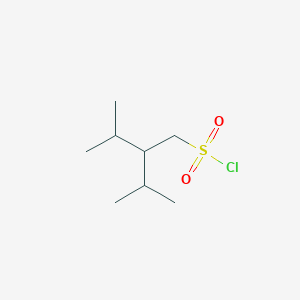

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)
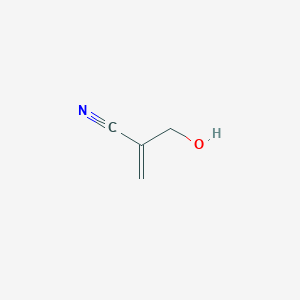
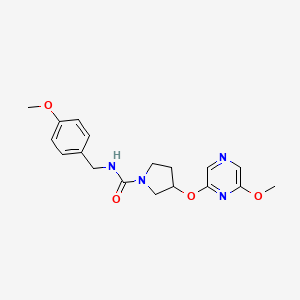
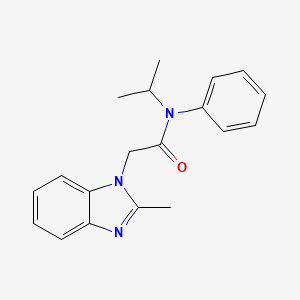
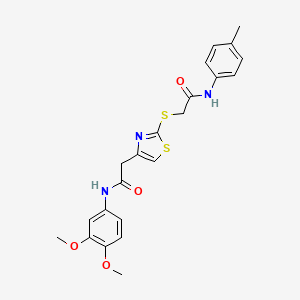

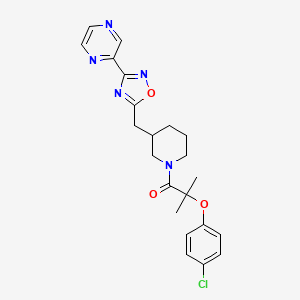
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
![6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2990234.png)
